![molecular formula C13H23NO3 B6292188 tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate CAS No. 2393850-16-1](/img/structure/B6292188.png)
tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It is a useful reagent in the preparation of azetidine and piperidine carbamates .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two methyl groups attached to the same carbon atom . The average mass of the molecule is 227.300 Da and the monoisotopic mass is 227.152145 Da .Scientific Research Applications
Synthesis of Pim-1 Inhibitors
This compound can be used as a reactant for the synthesis of Pim-1 inhibitors . Pim-1 is a type of protein kinase involved in cell survival and proliferation. Inhibitors of Pim-1 have potential applications in cancer therapy.
Development of GPR119 Agonists
It can also be used in the development of selective GPR119 agonists . GPR119 is a receptor that plays a role in glucose homeostasis and lipid metabolism. Agonists of this receptor are being investigated for the treatment of type II diabetes.
Production of HIV-1 Replication Inhibitors
The compound is a reactant for the production of M-tropic (R5) HIV-1 replication inhibitors . These inhibitors can potentially block the replication of HIV-1, offering a promising approach for HIV treatment.
Creation of HDAC Inhibitors
It’s used in the creation of HDAC inhibitors . HDACs, or histone deacetylases, are enzymes that are targets for cancer treatment due to their role in cell cycle regulation and apoptosis.
Synthesis of 5-HT6 Antagonists
The compound is a reactant for the synthesis of selective 5-HT6 antagonists . 5-HT6 is a subtype of the serotonin receptor, which is a target for the treatment of cognitive disorders including Alzheimer’s disease.
Vinylogous Mannich Reactions
Lastly, it’s a reactant for three-component vinylogous Mannich reactions . These reactions are useful in organic chemistry for the synthesis of various complex molecules.
Safety and Hazards
While specific safety and hazard information for “tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate” is not available in the search results, it is generally advisable to handle all chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .
properties
IUPAC Name |
tert-butyl 4-formyl-3,3-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-10(8-15)13(4,5)9-14/h8,10H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXISCNVMTVIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1C=O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate |
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